3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, contributing to its unique chemical properties and potential therapeutic applications. The oxadiazole ring is characterized by the presence of nitrogen and oxygen atoms in its structure, which enhances its reactivity and biological interactions.
The synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole can be traced back to various organic synthesis methodologies that utilize readily available starting materials. The compound has been studied for its potential as a bioactive agent, particularly in the context of targeting specific biological pathways and receptors.
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are a group of five-membered heterocycles that contain two nitrogen atoms and three carbon atoms in their ring structure. They are further categorized based on the position of the nitrogen and oxygen atoms, with 1,2,4-oxadiazoles being one of the most studied due to their pharmacological significance.
The synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through various methods:
In one reported synthesis, 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole was prepared from benzonitrile and pyrrolidine derivatives using hydroxylamine hydrochloride to generate amidoxime intermediates. Subsequent cyclization yielded the target compound with moderate to high yields depending on reaction conditions .
The molecular structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole consists of a pyrrolidine ring (a five-membered saturated ring containing one nitrogen atom) bonded to a 1,2,4-oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom within its five-membered structure.
The molecular formula for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole is CHNO. The compound's molecular weight is approximately 178.19 g/mol. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity.
The chemical reactivity of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole can be attributed to its functional groups:
In synthetic applications, 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole has been utilized as an intermediate for further derivatization to enhance biological activity or modify pharmacokinetic properties .
The mechanism of action for compounds like 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole often involves interaction with specific biological targets such as receptors or enzymes:
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant activity against various biological targets, including those involved in metabolic disorders . Computational modeling has provided insights into binding affinities and interaction dynamics with target proteins.
The physical properties of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole include:
Chemical properties include:
Relevant data from studies indicate that oxadiazoles have favorable pharmacokinetic profiles due to their ability to form stable complexes with biological macromolecules .
The potential applications of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole include:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole." Despite its early discovery, significant medicinal interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the approval of Oxolamine, the first commercial drug containing this scaffold, developed as a cough suppressant targeting airway sensory nerves [1] [9]. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and catalyzed further exploration.
By the 21st century, applications diversified significantly. Pleconaril (antiviral) and Ataluren (treatment for Duchenne muscular dystrophy) exemplified the scaffold’s versatility against diverse pathologies [1]. Natural product discoveries further expanded interest: In 2011, the marine alkaloids Phidianidine A and B, isolated from the sea slug Phidiana militaris, revealed potent in vitro cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2) and selective agonism at CNS targets like μ-opioid receptors [1] [7]. This dual bioactive profile underscored the scaffold’s capacity for privileged target engagement.
Table 1: Key 1,2,4-Oxadiazole-Based Drugs
Compound | Therapeutic Use | Approval Era |
---|---|---|
Oxolamine | Cough suppressant | 1960s |
Prenoxdiazine | Antitussive | 1970s |
Pleconaril | Antiviral (Picornavirus) | 2000s |
Ataluren | Duchenne muscular dystrophy | 2010s |
Accelerated research in the past decade is evidenced by a >100% increase in publications since 2010, driven by advances in synthetic methodologies and mechanistic studies [9]. The scaffold’s integration into drugs targeting infectious diseases, oncology, and CNS disorders highlights its enduring relevance in medicinal chemistry.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability while preserving spatial and electronic properties. This equivalence arises from:
Table 2: Comparative Stability Profiles
Functional Group | Half-life (pH 7.4) | Hydrolytic Resistance |
---|---|---|
Ethyl ester | 2–4 hours | Low |
Amide bond | 12–24 hours | Moderate |
1,2,4-Oxadiazole | >48 hours | High |
This bioisosterism is exemplified in neuroactive compounds: Quisqualic acid, a natural 1,2,4-oxadiazole from Quisqualis indica seeds, acts as a potent agonist at metabotropic glutamate receptors (mGluR II/IV) – targets critical for treating neurodegenerative disorders. Its stability enables sustained receptor modulation, unlike endogenous glutamate [1]. Similarly, synthetic analogs exploit this property to enhance oral bioavailability and CNS penetration, circumventing first-pass metabolism challenges associated with ester-containing drugs [7] [9]. The scaffold’s capacity to form hydrogen bonds via N/O atoms further augments binding affinity, making it indispensable for optimizing pharmacokinetics.
The fusion of pyrrolidine with 1,2,4-oxadiazole creates hybrid architectures that synergize advantageous properties of both pharmacophores. The pyrrolidine ring contributes:
Recent antibacterial hybrids illustrate this synergy. Compound 16 (IC~50~ = 120 nM against E. coli DNA gyrase) and 22c (IC~50~ = 3.07 µM against topoisomerase IV) incorporate 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole cores. The pyrrolidine’s nitrogen anchors hydrogen bonding with Asp73 and Gly77 residues in gyrase B, while the oxadiazole’s rigidity preorganizes the pharmacophore for optimal binding [2] [5]. Similarly, fluorinated derivatives like 5-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole leverage pyrrolidine’s basicity to enhance membrane permeability, achieving MIC values of 55 ng/mL against E. coli – outperforming ciprofloxacin [6] [8].
Table 3: Biological Activity of Representative Hybrids
Compound | Biological Target | Activity (IC~50~/MIC) | Reference |
---|---|---|---|
16 | DNA gyrase (E. coli) | 120 nM | [2] |
22c | Topoisomerase IV (E. coli) | 3.07 µM | [5] |
5-(3-Fluorophenyl) | Xanthomonas oryzae | 19.44 µg/mL | [6] |
5v | Xanthomonas oryzae | 21.78 µg/mL | [10] |
In phosphodiesterase inhibition (e.g., PDE4B2), the pyrrolidine nitrogen protonates under physiological pH, forming ionic interactions with catalytic pockets inaccessible to non-basic analogs. This feature underpins IC~50~ values of 5.28 µM in inflammatory models, validating the hybrid’s therapeutic potential [8]. Future designs may exploit C3-functionalization of pyrrolidine for covalent inhibition or prodrug strategies, positioning 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole as a versatile scaffold for next-generation agents.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: